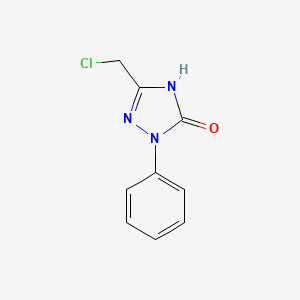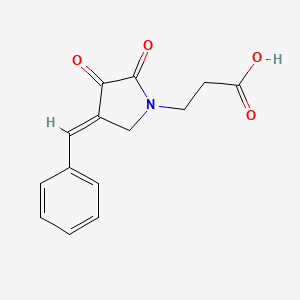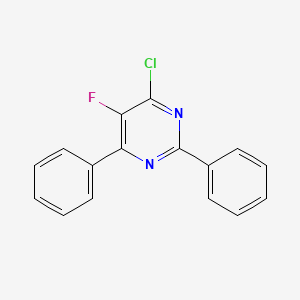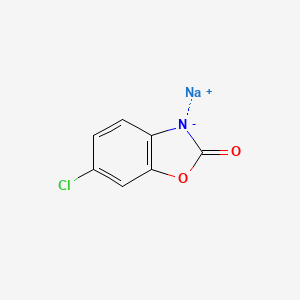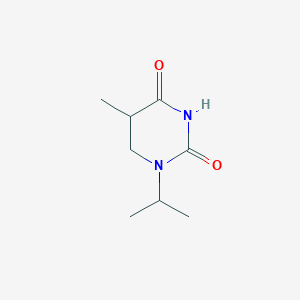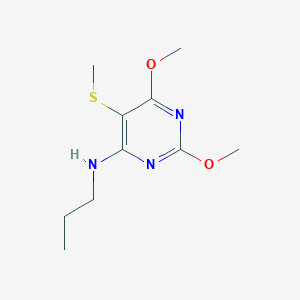
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methoxy and methylsulfanyl groups, along with a propylamine substituent, contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine can be achieved through several routes. One common method involves the cyclization of cyanoacetate and urea, followed by methylation to introduce the methoxy groups . This method is efficient and environmentally friendly, optimizing reaction conditions to improve yield and reduce waste. Industrial production methods may involve similar steps but on a larger scale, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfanyl positions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine: Similar structure but with a phenyl group instead of a propylamine.
2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine: Similar structure but with a propan-2-yl group. These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
89587-75-7 |
|---|---|
Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5-6H2,1-4H3,(H,11,12,13) |
InChI Key |
DDGYQQCMCTUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=NC(=N1)OC)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


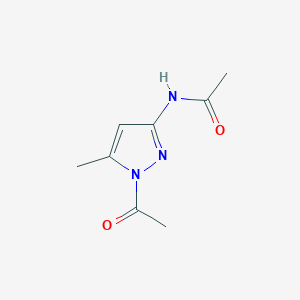




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
